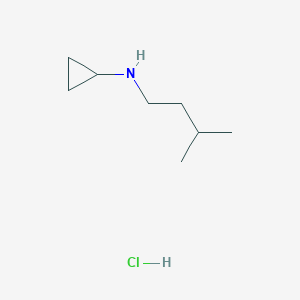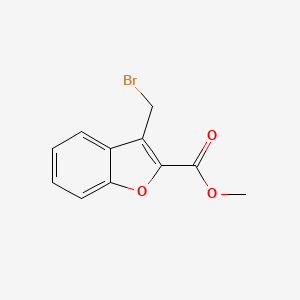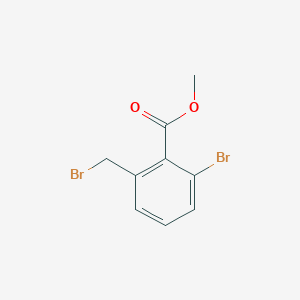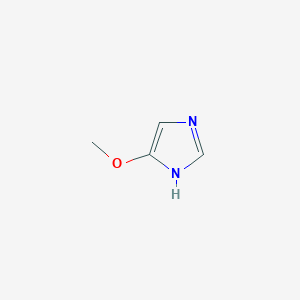
N-(3-methylbutyl)cyclopropanamine hydrochloride
Overview
Description
N-(3-methylbutyl)cyclopropanamine hydrochloride is a compound that can be associated with cyclopropylamines, a class of compounds known for their ring strain and unique reactivity due to the cyclopropane moiety. Cyclopropylamines are of interest in various chemical reactions and biological studies due to their distinctive structural features and potential for forming stable yet reactive intermediates in chemical transformations .
Synthesis Analysis
The synthesis of cyclopropylamine derivatives can involve various strategies, including the reaction of anilines with appropriate precursors and reagents. For instance, N-phenyl-3-methylthiopropylamine hydrochlorides were prepared by reacting anilines with methional and sodium cyanoborohydride, followed by cyclization upon oxidation to yield N-phenyl-S-methylisothiazolidinium derivatives . Although not directly related to N-(3-methylbutyl)cyclopropanamine hydrochloride, this method demonstrates the synthetic approach to cyclopropylamine derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives can be characterized by spectroscopic methods, as seen in the study of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes. The crystal structure of the ligand was determined, providing insights into the spatial arrangement and bonding interactions within the molecule . This type of analysis is crucial for understanding the reactivity and properties of cyclopropylamine derivatives.
Chemical Reactions Analysis
Cyclopropylamines participate in various chemical reactions, including oxidative cyclization and N-dealkylation. The oxidative N-dealkylation of N-cyclopropylamine by horseradish peroxidase was studied, revealing the formation of a reactive aminium cation radical and subsequent ring fragmentation . Additionally, cyclopropenimine-catalyzed enantioselective Mannich reactions involving glycine imines and N-Boc-aldimines demonstrated the high reactivity and selectivity of cyclopropylamine derivatives in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives can be inferred from their structural characteristics and reactivity patterns. Cyclopropylamines exhibit higher acidity compared to their open-chain analogs due to ring strain, which also influences their hydrogen bonding interactions and association behavior . The electrochemical properties of cyclopropylamine derivatives, as seen in metal complexes, are influenced by redox waves associated with the oxidation and reduction of metal ions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(3-methylbutyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-6-9-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAHDJMIPZODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093403-65-6 | |
| Record name | N-(3-methylbutyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)




